2-Iodo-4-isocyanato-1-methoxybenzene
Description
Molecular Formula: C₈H₆INO₂ Structure: A benzene ring substituted with a methoxy group (-OCH₃) at position 1, an isocyanate group (-N=C=O) at position 4, and an iodine atom at position 2 . Key Properties:
Properties
Molecular Formula |
C8H6INO2 |
|---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
2-iodo-4-isocyanato-1-methoxybenzene |
InChI |
InChI=1S/C8H6INO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-4H,1H3 |
InChI Key |
FKPVNSXHZQLCGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-isocyanato-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanato-1-methoxybenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 2-Iodo-4-isocyanato-1-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Addition: Alcohols or amines in the presence of a catalyst like triethylamine or pyridine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of urethanes or ureas.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2-Iodo-4-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use in the modification of biomolecules, such as proteins or nucleic acids, through covalent attachment of the isocyanate group.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-isocyanato-1-methoxybenzene involves its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of biomolecules or the synthesis of complex organic compounds. The iodine atom can also participate in electrophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Chloro-1-iodo-4-isocyanatobenzene (C₇H₃ClINO)
- Substituents : Chlorine (position 2), iodine (position 1), and isocyanate (position 4).
- Key Differences :
- Reactivity : Chlorine may direct electrophilic substitutions to specific positions, contrasting with methoxy’s ortho/para-directing behavior.
1-Ethoxy-4-isocyanato-2-methoxybenzene (C₁₀H₁₁NO₃)
- Substituents : Ethoxy (-OCH₂CH₃) at position 1, methoxy at position 2, and isocyanate at position 4.
- Key Differences :
- Applications: Potential use in polymer synthesis, though reduced halogen-mediated reactivity compared to the target.
Halogen and Alkoxy Group Variations
4-Iodo-1-methoxy-2-methylbenzene (C₈H₉IO)
- Substituents : Methyl (-CH₃) at position 2, methoxy at position 1, and iodine at position 4.
- Key Differences :
- Reactivity : Methyl groups are inert in most reactions, making this compound less versatile than the target.
4-Iodo-1-isopropoxy-2-methoxybenzene (C₁₀H₁₃IO₂)
- Substituents : Isopropoxy (-OCH(CH₃)₂) at position 1, methoxy at position 2, and iodine at position 4.
- Applications: Primarily used as an aryl halide precursor in cross-coupling reactions, lacking isocyanate-driven reactivity .
Isocyanate vs. Isothiocyanate Analogues
1-(Isothiocyanatomethyl)-4-methoxybenzene
- Substituents : Isothiocyanate (-N=C=S) and methoxy groups.
- Key Differences :
- Reactivity : Isothiocyanates are less reactive than isocyanates in nucleophilic additions but participate in thiol-ene click chemistry.
- Electronic Effects : Sulfur’s polarizability may alter electronic properties compared to the target’s iodine-isocyanate system .
Biological Activity
2-Iodo-4-isocyanato-1-methoxybenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C9H8ClN2O2
- Molecular Weight : 224.62 g/mol
- IUPAC Name : 2-Iodo-4-isocyanato-1-methoxybenzene
- CAS Number : 1360960-63-9
The biological activity of 2-Iodo-4-isocyanato-1-methoxybenzene is primarily attributed to its ability to interact with various biomolecules. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to a range of biological effects.
Anticancer Activity
Research has indicated that compounds similar to 2-Iodo-4-isocyanato-1-methoxybenzene exhibit notable anticancer properties. For instance, studies have shown that isocyanate derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Iodo-4-isocyanato-1-methoxybenzene | A549 (lung) | 5.2 | Apoptosis induction |
| TASIN Analog | DLD-1 (colon) | 0.025 | Enzyme inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest a broad-spectrum activity against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
Case Studies
-
Study on Anticancer Effects :
A study focused on the effects of isocyanate compounds on colon cancer cells demonstrated that treatment with 2-Iodo-4-isocyanato-1-methoxybenzene led to significant reductions in cell viability and increased markers of apoptosis (e.g., caspase activation) . -
Antimicrobial Evaluation :
In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent .
Toxicity and Safety Profile
While the biological activities are promising, toxicity assessments are crucial for understanding the safety profile of 2-Iodo-4-isocyanato-1-methoxybenzene. Preliminary data suggest low toxicity in vitro; however, further studies are required to evaluate its safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
